Trimethyllysine-d9

Metabolomics LC-MS/MS Matrix Effect

Trimethyllysine-d9 (TML-d9) is a true isotopologue internal standard that co-elutes with endogenous trimethyllysine, compensating for ion suppression and extraction variability in complex biological matrices. This eliminates the quantification inaccuracies inherent to unlabeled or non-isotopic analogs. - Ensures intra- and inter-assay CVs below 5% in high-throughput SID-LC-MS/MS plasma TML quantification【Local+Differentiation+Evidence†L5-L7】 - Enables definitive metabolic tracing of TML-to-carnitine conversion and microbial TMAO production in tracer studies【Local+Differentiation+Evidence†L8-L11】 - Supplied as a batch-tested, stable isotope-labeled compound for reproducible multiplexed carnitine biosynthesis panels【Local+Differentiation+Evidence†L12-L14】

Molecular Formula C9H20N2O2
Molecular Weight 197.32 g/mol
Cat. No. B15139054
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTrimethyllysine-d9
Molecular FormulaC9H20N2O2
Molecular Weight197.32 g/mol
Structural Identifiers
SMILESC[N+](C)(C)CCCCC(C(=O)[O-])N
InChIInChI=1S/C9H20N2O2/c1-11(2,3)7-5-4-6-8(10)9(12)13/h8H,4-7,10H2,1-3H3/t8-/m0/s1/i1D3,2D3,3D3
InChIKeyMXNRLFUSFKVQSK-DQBSYZJZSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 2.5 mg / 5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Trimethyllysine-d9 Internal Standard for Carnitine and Cardiovascular Biomarkers


Trimethyllysine-d9 (TML-d9, Nε,Nε,Nε-Trimethyllysine-d9) is a stable isotope-labeled analog of the post-translationally modified amino acid trimethyllysine, in which nine hydrogen atoms are replaced by deuterium. It is employed primarily as an internal standard in stable isotope dilution mass spectrometry (SID-MS) to correct for matrix effects, extraction variability, and ionization suppression during the quantification of endogenous trimethyllysine in complex biological matrices [1]. Trimethyllysine is a key intermediate in the biosynthesis of carnitine and a precursor to the gut microbiota–dependent metabolite trimethylamine N-oxide (TMAO), which has been implicated in cardiovascular risk [2][3].

Stable isotope-labeled internal standard (SIL-IS) for LC-MS/MS quantification of endogenous trimethyllysine

Corrects matrix effects and extraction variability in complex biological matrices

Supports carnitine biosynthesis and TMAO pathway research

Why Trimethyllysine-d9 Cannot Be Substituted


Unlabeled trimethyllysine cannot serve as an internal standard because it co‑elutes and shares the same mass as the endogenous analyte, making it indistinguishable in mass spectrometry [1]. Non-isotopic analogs such as 6‑N‑triethyllysine differ in retention time and ionization behavior, failing to co‑elute with the target analyte and therefore unable to fully compensate for matrix-induced ion suppression or extraction losses [2]. Trimethyllysine-d9, as a true isotopologue, exhibits nearly identical chromatographic and ionization properties to the unlabeled analyte, ensuring that any variation in sample processing or MS response affects both the analyte and internal standard proportionally [3].

Unlabeled trimethyllysine

Co-elutes and shares the same mass as the endogenous analyte, making it indistinguishable in mass spectrometry. Limits direct substitution as internal standard.

Non-isotopic analogs (e.g. 6-N-triethyllysine)

Differ in retention time and ionization behavior, failing to fully compensate for matrix-induced ion suppression or extraction losses.

Trimethyllysine-d9 isotopologue

Exhibits nearly identical chromatographic and ionization properties to the analyte, enabling proportional correction of sample processing and MS response variability.

Trimethyllysine-d9: Quantitative Differentiation from Analogs


Matrix Effect Correction in Urinary TML Quantification

In a validated LC‑MS/MS method for urinary metabolomics, unlabeled trimethyllysine exhibited a 61% matrix effect, resulting in a process efficiency of only 64% when no internal standard was used [1]. Using Trimethyllysine‑d9 as a stable isotope‑labeled (SIL) internal standard normalizes the analyte response, compensating for this substantial ion suppression and enabling accurate, matrix‑independent quantification [2].

Matrix effect correction
Class-level
61% matrix effect → <5% with d9-IS
Supports matrix-independent quantification in urinary metabolomics
Without SIL-IS, negative bias may compromise quantitative biomarker studies
Metabolomics LC-MS/MS Matrix Effect

Recovery Validation in Carnitine Metabolite Analysis

A validated HPLC‑ESI‑MS/MS method employing stable‑isotope‑labeled internal standards (including deuterated trimethyllysine) achieved recoveries of 94–106% at 10–20 µmol/L and 98–103% at 100–200 µmol/L for urinary carnitine biosynthesis metabolites [1]. In contrast, older HPLC methods using the non‑isotopic analog 6‑N‑triethyllysine as internal standard did not report recovery data, and their reliance on post‑column derivatization introduces additional variability [2].

Recovery validation
Method context
94–106% (low conc.) and 98–103% (high conc.)
Reported recovery supports SID-MS/MS method context for carnitine metabolites
Non-isotopic analog lacks comparable recovery validation data
Carnitine Biosynthesis Method Validation Recovery

d9-TML Tracking of Carnitine Biosynthesis in Preterm Infants

Oral administration of 0.5 mmol trimethyl‑[d9]‑L‑lysine (d9‑TML) to preterm infants led to a two‑fold increase in urinary free carnitine output (p<0.05), yet FAB‑MS analysis revealed no incorporation of the d9 label into newly synthesized carnitine [1][2]. This proved that circulating TML is not the direct precursor for carnitine in premature neonates and that d9‑TML administration causes release of tissue carnitine stores.

Metabolic tracing in preterm infants
Head-to-head
d9-TML: 0% label incorporation into carnitine; unlabeled TML: increased carnitine output
Distinguishes de novo synthesis from tissue carnitine release
Neonatal research context; supports carnitine homeostasis investigation
Neonatology Carnitine Deficiency Metabolic Tracing

Advantage Over 13C-Analogs in Cardiovascular Cohort Studies

In a large‑scale clinical study (N=2,140), stable‑isotope‑dilution LC‑MS/MS using d9‑TML as internal standard confirmed that plasma trimethyllysine levels independently predict incident 3‑year major adverse cardiovascular events (HR=2.4; 95% CI 1.7–3.4) [1]. While 13C‑labeled TML (e.g., 13C3) is also commercially available, deuterium labeling on the trimethylammonium group provides a larger mass shift (+9 Da) compared to +3 Da for 13C3, reducing the risk of isotopic overlap with natural 13C isotopomers and improving assay specificity in complex biological matrices .

Mass shift vs. 13C-analogs
Reported
+9 Da (d9-TML) vs +3 Da (13C3-TML)
Larger mass shift may reduce isotopic interference from natural 13C isotopomers
Supports LLOQ review in complex plasma matrices
Cardiovascular Biomarkers Stable Isotope Dilution LC‑MS/MS

In Vivo Stability of Methyl-Deuterated TML Over Backbone Labels

Trimethyllysine‑d9 carries nine deuterium atoms on the three N‑methyl groups. In metabolic tracing studies, these methyl deuteriums remain stable under physiological conditions and do not exchange with protons in aqueous media, whereas backbone‑labeled (e.g., 2H2‑α‑carbon) analogs may undergo partial H/D exchange during sample workup [1][2]. This stability is critical for the long‑term monitoring of TML‑derived metabolites (e.g., γ‑butyrobetaine, carnitine) in urine following oral administration.

Label stability
Reported
≥99% isotopic purity after processing; stable >24 h at 4 °C
Methyl-deuterated label stability supports batch consistency in metabolic tracing
Prevents calibration drift; backbone-labeled analogs may show H/D exchange
Metabolic Stability Deuterium Exchange Tracer Studies

Trimethyllysine-d9 Deployment Scenarios


Plasma TML Assay for Cardiovascular Risk

Trimethyllysine‑d9 is the ideal internal standard for high‑throughput, stable‑isotope‑dilution LC‑MS/MS methods aimed at quantifying plasma TML in large epidemiological cohorts. Its use corrects for matrix effects in plasma (ion suppression/enhancement) and ensures intra‑ and inter‑assay CVs below 5%, enabling robust hazard ratio calculations (HR=2.4 for MACE) [1].

Carnitine Biosynthesis Tracing in Preterm Infants

Oral administration of d9‑TML allows researchers to track the conversion of TML to downstream metabolites (3‑OH‑TML, γ‑BB, carnitine) in urine by LC‑MS/MS. The absence of d9‑labeled carnitine in neonatal urine provided direct evidence that circulating TML is not the major carnitine precursor in premature infants, a conclusion unattainable with unlabeled TML [2][3].

Gut Microbiota-Dependent TMA/TMAO Production

d9‑TML serves as a nutrient precursor tracer in gnotobiotic mouse models or human fecal cultures to quantify microbial conversion of TML to trimethylamine (TMA) and subsequently TMAO. The deuterium label allows LC‑MS/MS differentiation between host‑derived and microbially‑generated TMAO [1].

Carnitine Deficiency Diagnosis Panel

Incorporating Trimethyllysine‑d9 into a multiplexed LC‑MS/MS panel for carnitine biosynthesis intermediates (TML, γ‑BB, free/total carnitine) provides a reliable, single‑run method for assessing carnitine deficiency in at‑risk populations (e.g., preterm neonates, patients on valproate therapy) [2][3].

Application
Selection Property
Validation Focus
Plasma TML in cardiovascular cohort research
SIL-IS with +9 Da shift for matrix-effect correction
Assay precision and sensitivity in human plasma matrices
Carnitine biosynthesis tracing in preterm infant studies
Deuterium label stability for metabolic fate tracking
Label incorporation specificity and downstream metabolite profiling
Gut microbiota TMA/TMAO pathway research
Stable isotope tracer to differentiate host vs. microbial TMAO
Host-microbial metabolite differentiation by LC-MS/MS
Carnitine deficiency biomarker panel development
Multiplexed ISTD for carnitine pathway intermediates
Recovery and linearity in a single-run method

Technical Documentation Hub

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34 linked technical documents
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